Clidinium bromide
Übersicht
Beschreibung
Clidinium bromide is an anticholinergic compound, specifically a muscarinic antagonist. It is commonly used to alleviate symptoms of cramping and abdominal pain by decreasing stomach acid and slowing intestinal movement. This compound is often prescribed in combination with chlordiazepoxide, a benzodiazepine derivative, under brand names such as Normaxin .
Wirkmechanismus
Target of Action
Clidinium bromide primarily targets the muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . These receptors play a crucial role in the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation.
Mode of Action
This compound is an anticholinergic agent , specifically a muscarinic antagonist . It works by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract .
Biochemical Pathways
By inhibiting the muscarinic acetylcholine receptors, this compound affects the biochemical pathways that control smooth muscle contraction and glandular secretion . This leads to relaxation of smooth muscle and a decrease in biliary tract secretions , which can help alleviate symptoms of cramping and abdominal/stomach pain .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by low oral bioavailability . The compound is excreted through both renal and biliary routes . The dosage for adults is usually 2.5 or 5 mg (1 or 2 capsules of this compound in fixed combination with chlordiazepoxide hydrochloride) 3 or 4 times daily administered before meals and at bedtime .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle and a decrease in biliary tract secretions . This can help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid and slowing the intestines .
Biochemische Analyse
Biochemical Properties
Clidinium bromide has a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract . It interacts with muscarinic acetylcholine receptors, inhibiting their action at postganglionic parasympathetic neuroeffector sites . This interaction helps to relax smooth muscle and decrease biliary tract secretions .
Cellular Effects
This compound’s primary cellular effect is the relaxation of smooth muscle cells in the gastrointestinal tract . By inhibiting the action of acetylcholine at muscarinic receptors, it reduces the contractions of these muscles, thereby relieving symptoms of cramping and abdominal pain .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system . This inhibition leads to a decrease in biliary tract secretions and a relaxation of smooth muscle .
Temporal Effects in Laboratory Settings
It is known that the drug has a low bioavailability and is excreted through renal and biliary pathways .
Metabolic Pathways
It is known that the drug is excreted through renal and biliary pathways .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with muscarinic acetylcholine receptors located on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clidinium bromide can be synthesized through a series of chemical reactions involving the esterification of quinuclidinyl benzilate. The process typically involves the reaction of 3-quinuclidinol with benzilic acid in the presence of a suitable catalyst to form the ester, followed by quaternization with methyl bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, adhering to stringent pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Clidinium bromide primarily undergoes substitution reactions due to the presence of the quinuclidinyl group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like methyl bromide.
Ester Hydrolysis: Can be carried out using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Yield this compound.
Ester Hydrolysis: Produces quinuclidinol and benzilic acid.
Wissenschaftliche Forschungsanwendungen
Clidinium bromide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Dicyclomine: Another anticholinergic used for similar gastrointestinal conditions.
Hyoscyamine: An antispasmodic that also targets muscarinic receptors.
Atropine: A well-known anticholinergic with broader applications.
Comparison: Clidinium bromide is unique in its combination with chlordiazepoxide, which provides both anticholinergic and anxiolytic effects. This combination is particularly effective in treating gastrointestinal disorders with an emotional component, such as irritable bowel syndrome .
Biologische Aktivität
Clidinium bromide is an anticholinergic medication primarily used in combination with chlordiazepoxide for the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This compound exhibits significant biological activity through its mechanism as a muscarinic antagonist, providing relief from abdominal spasms and associated symptoms. This article explores the biological activity of this compound, including its pharmacological effects, clinical efficacy, and safety profile, supported by data tables and case studies.
Pharmacological Profile
Mechanism of Action
this compound functions as a muscarinic receptor antagonist, inhibiting the action of acetylcholine at parasympathetic sites in smooth muscle. This leads to decreased gastrointestinal motility and secretion, effectively alleviating symptoms associated with spastic colon and other gastrointestinal disorders .
Pharmacodynamics
The anticholinergic properties of this compound result in:
- Reduced gastric acid secretion : By blocking muscarinic receptors in the stomach.
- Decreased gastrointestinal motility : Leading to reduced cramping and pain associated with IBS.
- Antisecretory effects : Helping to manage excessive salivation and other secretory responses .
Clinical Efficacy
Case Studies and Clinical Trials
-
Efficacy in Functional Dyspepsia :
A randomized controlled trial assessed the efficacy of clidinium/chlordiazepoxide in patients with refractory functional dyspepsia. The results indicated a significant reduction in overall symptoms compared to placebo, with a therapeutic gain of approximately 36% over placebo. The response rate improved over time, highlighting the compound's effectiveness in managing gastrointestinal symptoms .Parameter Clidinium/Chlordiazepoxide (n=37) Placebo (n=36) P-value Overall symptoms (Week 4) 16.51 ± 5.58 26.75 ± 10.50 <0.001 Epigastric pain (Week 4) 2.51 ± 1.17 4.14 ± 1.84 <0.001 -
Accidental Overdose Case :
A case report documented an accidental overdose of this compound leading to antimuscarinic toxicity characterized by dilated pupils and tachycardia, emphasizing the need for caution in its use . -
Combination Therapy :
In a study comparing triple therapy for Helicobacter pylori eradication, the addition of clidinium-C significantly decreased abdominal pain and stool abnormalities without affecting eradication rates, showcasing its utility in combination therapies .
Safety Profile
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects typical of anticholinergic agents, including:
- Dry mouth
- Blurred vision
- Constipation
- Urinary retention
A notable case involved acute thrombocytopenic purpura associated with chlordiazepoxide-clidinium therapy, highlighting potential hematological risks .
Eigenschaften
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-62-9 | |
Record name | Clidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIDINIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Clidinium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.